molecular formula C22H23N3O3 B5637939 2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide

2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide

Cat. No. B5637939
M. Wt: 377.4 g/mol
InChI Key: OFGOGRHCZOVPHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide" often involves multi-step chemical reactions, starting from simple precursors. A common approach includes acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate showcases a similar synthetic route with an overall yield of 48% (Liu Zhe, 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, which provides detailed information about the atomic and molecular arrangement. For instance, the crystal structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, reveals significant inhibitory activity against some cancer cell lines, underscoring the importance of structural analysis in understanding biological activity (J. Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, such as DNA gyrase in bacteria, demonstrating the potential for antimicrobial activity. For example, compounds synthesized from similar structures have shown in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, with one compound exhibiting the most potent activity (P. Senthilkumar et al., 2008).

Future Directions

Quinoline derivatives are a rich area of study in medicinal chemistry, and new synthetic methods and applications are continually being developed . This specific compound could potentially be explored for its biological activity and potential applications in drug development.

properties

IUPAC Name

2-[[cyclopropyl-[(2-methoxyphenyl)methyl]amino]methyl]-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-21-5-3-2-4-15(21)12-25(17-7-8-17)13-16-11-20(26)18-10-14(22(23)27)6-9-19(18)24-16/h2-6,9-11,17H,7-8,12-13H2,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGOGRHCZOVPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide

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